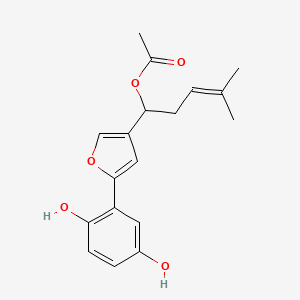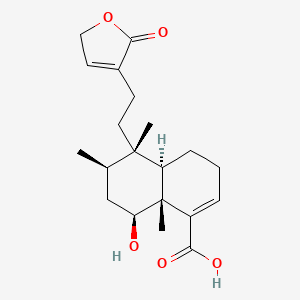
I-CBP112 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cAMP-responsive element-binding protein binding protein (CREBBP) and E1A-associated protein p300 (EP300) are transcriptional co-activators that modulate DNA replication, DNA repair, cell growth, transformation, and development. Both CBP and EP300 contain bromodomains, which mediate their binding to acetylated lysine residues on histones and other proteins. I-CBP112 is a selective inhibitor of CBP and EP300 that directly binds their bromodomains (Kds = 0.142 and 0.625 μM, respectively). Developed by the Structural Genomics Consortium (SGC), this compound shows only weak cross-reactivity with the bromodomains of bromodomain and extra-terminal proteins and shows no interaction with other bromodomains.
Applications De Recherche Scientifique
Leukemia Therapy
I-CBP112, a potent inhibitor targeting the CBP/p300 bromodomains, has been shown to significantly impair colony formation and induce cellular differentiation in human and mouse leukemic cell lines without notable cytotoxicity. It reduces leukemia-initiating potential in vitro and in vivo, and when combined with standard therapy or BET inhibition, shows synergistic effects. This suggests its potential for treating leukemia and possibly other cancers (Picaud et al., 2015).
Cancer Treatment
I-CBP112 shows promising anti-leukemic potential by impairing the interaction of CBP/p300 with p53, leading to reduced p53-K382 acetylation, diminished p21 expression, and heightened sensitivity to DNA damage-induced apoptosis. It also demonstrates a dose-dependent G1 cell cycle arrest in leukemia cell lines and significant reduction in leukemia-initiating potential both in vitro and in vivo. This supports its role in novel combinatorial therapies for AML and other human cancers (Thanasopoulou et al., 2014).
Modulation of p300/CBP Acetylation
I-CBP112 can stimulate nucleosome acetylation, particularly enhancing acetylation of Lys18 of histone H3 (H3K18) in nucleosomes. This effect is specific to nucleosome substrates and is not observed with isolated histone H3 or the isolated p300 HAT domain. I-CBP112 enhances H3K18 acetylation in cancer cells in a concentration range that aligns with its antiproliferative effects, offering a novel approach to modulating histone acetylation in cancer (Zucconi et al., 2016).
Overcoming Multidrug Resistance in Cancer
I-CBP112 has been found to repress genes responsible for multidrug resistance in cancer cell lines, leading to higher drug accumulation inside cells and enhanced drug effects. This is achieved through chromatin rearrangement at ABC gene promoters, suggesting I-CBP112 as a potent anti-multidrug-resistance agent for various cancer types (Strachowska et al., 2021).
Prostate Cancer Treatment
I-CBP112, when combined with the HAT inhibitor A-485, synergistically inhibits prostate cancer cell proliferation. This combination significantly reduces p300 chromatin occupancy and downregulates specific androgen-dependent and pro-oncogenic prostate genes like KLK3 and c-Myc. This approach offers pharmacologic advantages in targeting multiple domains within one epigenetic modification enzyme (Zucconi et al., 2019).
Propriétés
Formule moléculaire |
C27H36N2O5 · HCl |
|---|---|
Poids moléculaire |
505.1 |
InChI |
InChI=1S/C27H36N2O5.ClH/c1-5-26(30)29-11-12-33-27-22(17-29)13-21(20-8-9-23(31-3)24(14-20)32-4)15-25(27)34-18-19-7-6-10-28(2)16-19;/h8-9,13-15,19H,5-7,10-12,16-18H2,1-4H3;1H/t19-;/m0./s1 |
Clé InChI |
NZYYXGVOYOZTHZ-FYZYNONXSA-N |
SMILES |
COC1=C(OC)C=C(C2=CC(OC[C@H]3CCCN(C)C3)=C(OCCN(C(CC)=O)C4)C4=C2)C=C1.Cl |
Synonymes |
(S)-1-(7-(3,4-dimethoxyphenyl)-9-((1-methylpiperidin-3-yl)methoxy)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one, monohydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








